8-Methyl Varenicline Hydrochloride

Description

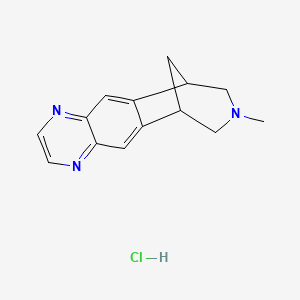

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H16ClN3 |

|---|---|

Molecular Weight |

261.75 g/mol |

IUPAC Name |

14-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride |

InChI |

InChI=1S/C14H15N3.ClH/c1-17-7-9-4-10(8-17)12-6-14-13(5-11(9)12)15-2-3-16-14;/h2-3,5-6,9-10H,4,7-8H2,1H3;1H |

InChI Key |

IPBMEWRYCHCXHC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2CC(C1)C3=CC4=NC=CN=C4C=C23.Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Pathways of 8 Methyl Varenicline Hydrochloride

De Novo Synthetic Routes for 8-Methyl Varenicline (B1221332) Hydrochloride

The de novo synthesis of 8-Methyl Varenicline Hydrochloride, a derivative of the smoking cessation aid varenicline, involves the construction of the molecule from simpler, commercially available precursors. While specific literature detailing the synthesis of the 8-methyl analog is scarce, the synthetic strategies for varenicline and its analogs can be extrapolated to understand the potential routes to this specific compound. beilstein-journals.orgnih.gov The synthesis would logically be based on the established routes for varenicline, which itself was developed from the molecular structure of cytisine. nih.govnih.gov

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry is a critical aspect of synthesizing complex molecules like varenicline and its derivatives. Stereoselective synthesis aims to produce a specific stereoisomer, which is often crucial for biological activity. rsc.orgnih.gov For 8-Methyl Varenicline, this would involve controlling the stereocenters within the bridged azepine ring system.

While specific methods for 8-Methyl Varenicline are not detailed in the reviewed literature, general strategies for related structures often employ chiral auxiliaries, asymmetric catalysis, or resolution techniques to obtain the enantiomerically pure product. For instance, the synthesis of related complex heterocycles has utilized methods like Sharpless epoxidation to introduce specific stereocenters. nih.gov A potential route could involve a stereoselective reduction or alkylation at a late-stage intermediate to install the methyl group with the desired spatial orientation.

Novel Reaction Conditions and Catalytic Approaches

Modern organic synthesis increasingly relies on novel reaction conditions and catalysts to improve efficiency, yield, and environmental friendliness. researchgate.net For the synthesis of varenicline analogs, catalytic approaches could include transition metal-catalyzed cross-coupling reactions to form key carbon-carbon or carbon-nitrogen bonds. For example, the formation of the pyrazine (B50134) ring, a key component of the varenicline structure, can be achieved through various condensation reactions. researchgate.net

A hypothetical catalytic approach for synthesizing 8-Methyl Varenicline could involve a late-stage C-H activation/methylation at the 8-position of a varenicline precursor. This would be an efficient method, avoiding the need to carry the methyl group through a multi-step synthesis. Research into related fields, such as the synthesis of bioactive aminomethylated 8-hydroxyquinolines, demonstrates the use of reactions like the Mannich reaction, which could be adapted for such modifications. nih.govnih.gov

Formation and Isolation of 8-Methyl Varenicline as a Byproduct or Intermediate

In the synthesis of complex pharmaceutical compounds, the formation of related substances or impurities is a common occurrence. 8-Methyl Varenicline has been identified as a process-related impurity in the synthesis of varenicline.

Impurity Profiling in Varenicline Synthesis Relevant to Methylated Analogs

Impurity profiling is a critical step in drug development and manufacturing to ensure the safety and purity of the final active pharmaceutical ingredient (API). nih.gov Studies have shown that during the synthesis of varenicline, various related substances can be formed. nih.gov

N-methylvarenicline (NMV) has been identified as a significant degradation product in certain formulations of varenicline. nih.govresearchgate.net This N-methylation can occur via an Eschweiler-Clarke reaction involving formaldehyde (B43269) and formic acid, which can arise from the degradation of excipients like polyethylene (B3416737) glycol (PEG). nih.gov While this refers to methylation on the nitrogen atom of the azepine ring, it highlights the potential for methylation reactions to occur. The compound chemically defined as 8-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline is listed as "Varenicline N-Methyl Impurity" by some chemical suppliers, which can be a source of confusion. synzeal.comsimsonpharma.com However, this appears to be a misnomer, as the IUPAC name clearly indicates methylation at the 8-position of the ring structure, not the nitrogen atom.

A comprehensive study using LC-QTOF mass spectrometry identified thirteen related substances in varenicline tartrate, seven of which were process-related. nih.gov While this study did not explicitly name 8-Methyl Varenicline, it demonstrates the complexity of the impurity profile and the potential for the formation of various analogs during synthesis and storage.

Process Optimization for Selective Formation or Minimization

Process chemistry aims to optimize reaction conditions to either maximize the yield of a desired product or minimize the formation of unwanted impurities. google.com In the context of varenicline synthesis, minimizing the formation of the "methylvarenicline impurity" would be a key goal for ensuring the purity of the final drug product. google.com

Conversely, if 8-Methyl Varenicline were a desired intermediate for the development of new analogs, the synthetic process could be optimized for its selective formation. This could involve the careful selection of starting materials, reagents, and reaction conditions. For example, if the methyl group is introduced via a methylation agent, the stoichiometry and reaction time could be controlled to favor methylation at the 8-position.

Structural Modifications and Analog Development from 8-Methyl Varenicline Core

The varenicline molecule has served as a template for the development of new analogs with potentially different pharmacological profiles. acs.org The core structure of 8-Methyl Varenicline could, in theory, be used as a starting point for further structural modifications.

By using 8-Methyl Varenicline as a scaffold, medicinal chemists could explore how the addition of a methyl group at the 8-position, combined with other structural changes, affects the compound's interaction with nicotinic acetylcholine (B1216132) receptors. nih.gov For instance, further functionalization of the pyrazine ring or modifications to the bridged azepine structure could be investigated.

Below is a table summarizing potential areas for structural modification on the 8-Methyl Varenicline core:

| Modification Site | Potential Functional Groups to Introduce | Synthetic Strategy | Potential Rationale |

| Pyrazine Ring | Halogens (Cl, Br), Alkyl groups, Cyano groups | Nucleophilic aromatic substitution, Cross-coupling reactions | Modulate electronic properties and binding affinity |

| Azepine Nitrogen | Acyl groups, Alkyl groups, Sulfonyl groups | Acylation, Alkylation, Sulfonylation | Alter solubility and metabolic stability |

| Other positions on the aromatic ring | Hydroxyl, Amino, Nitro groups | Electrophilic aromatic substitution (if feasible) | Introduce new interaction points for receptor binding |

Exploration of Substituent Effects on Chemical Reactivity

The introduction of a methyl group at the 8-position of the varenicline scaffold, forming 8-Methyl Varenicline, also known as N-Methyl Varenicline, can influence the molecule's chemical reactivity through both electronic and steric effects. nih.govjustia.com Varenicline possesses a secondary amine within its bridged tetracyclic structure, which is the site of methylation. nih.gov

The primary documented synthetic route to 8-Methyl Varenicline is through the Eschweiler-Clarke reaction. researchgate.netnih.gov This reaction involves the treatment of the parent varenicline molecule with formaldehyde and formic acid. The secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form an intermediate iminium ion. Subsequently, a hydride transfer from formic acid reduces the iminium ion, resulting in the methylated tertiary amine. researchgate.net

The methyl group, being an electron-donating group (EDG) through induction (+I effect), increases the electron density on the nitrogen atom. This enhanced electron density can, in turn, increase the nucleophilicity of the nitrogen atom compared to the secondary amine in the parent varenicline. However, the steric bulk of the methyl group, although relatively small, can introduce steric hindrance around the nitrogen atom. This steric hindrance may modulate the accessibility of the nitrogen's lone pair of electrons to incoming electrophiles, potentially decreasing the rate of certain reactions compared to the less hindered parent amine.

The pyrazino[2,3-h] justia.combenzazepine core of varenicline is an aromatic system. While the N-methylation occurs at a non-aromatic portion of the molecule, the electronic perturbation caused by the methyl group could have subtle, long-range effects on the electron distribution within the aromatic rings, although significant alterations to the aromatic reactivity are not expected.

The formation of this compound occurs by treating the free base with hydrochloric acid. The lone pair on the newly formed tertiary amine readily accepts a proton from the acid to form the corresponding hydrochloride salt, a common practice to enhance the stability and solubility of amine-containing pharmaceutical compounds. google.com

Stereochemical Considerations in Derivatization

Varenicline is a chiral molecule, possessing specific stereocenters within its rigid, bridged structure. nih.gov The established synthetic routes to varenicline yield a specific enantiomer. When considering the derivatization to 8-Methyl Varenicline, a key stereochemical question is whether the methylation process affects the existing stereocenters.

The Eschweiler-Clarke reaction, the primary method for the N-methylation of varenicline, is generally known to proceed without racemization or epimerization of existing chiral centers that are not directly involved in the reaction. researchgate.net The reaction conditions are typically mild enough not to induce bond breaking or rearrangement at the stereogenic carbons within the varenicline framework. Therefore, the synthesis of 8-Methyl Varenicline from a specific enantiomer of varenicline is expected to yield the corresponding N-methylated enantiomer with retention of the original stereochemistry.

Interactive Data Table: Properties of Varenicline and its Methylated Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Varenicline | C13H13N3 | 211.26 | 249296-44-4 |

| 8-Methyl Varenicline | C14H15N3 | 225.29 | 328055-92-1 |

Based on a comprehensive search of available scientific literature, there is no publicly accessible research data detailing the molecular pharmacology and receptor interaction profiles of this compound. The specific binding affinities, functional activities at various nAChR subtypes, and off-target binding profiles for this particular compound have not been characterized in the retrieved sources.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. The extensive body of research on nicotinic acetylcholine receptor agonists is focused on its parent compound, Varenicline, and information on the 8-Methyl derivative is not available.

Molecular Pharmacology and Receptor Interaction Profiles of 8 Methyl Varenicline Hydrochloride

Functional Activity at nAChR Subtypes (Agonism, Antagonism, Partial Agonism)

Calcium Flux Assays and Other Cell-Based Functional Studies

Information regarding calcium flux assays or other specific cell-based functional studies for 8-Methyl Varenicline (B1221332) Hydrochloride is not available in the reviewed literature. Such assays are crucial for determining the functional consequences of a ligand binding to its receptor, such as whether it acts as an agonist, antagonist, or partial agonist, and its potency and efficacy. For the parent compound, varenicline, similar functional assays have been instrumental in characterizing its partial agonist activity at α4β2 nAChRs. nih.gov These studies typically involve cells engineered to express the target receptor and a fluorescent calcium indicator. An increase in intracellular calcium upon application of the compound indicates receptor activation. Without such studies for 8-Methyl Varenicline Hydrochloride, its functional profile at nAChRs or other potential targets remains uncharacterized.

Molecular Modeling and Computational Approaches to Receptor Interactions

While molecular modeling and computational studies have been applied to varenicline to understand its binding modes and interactions with nAChRs, specific computational analyses for this compound were not found in the search results.

Ligand-Protein Docking Simulations

Ligand-protein docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity. For varenicline, docking studies have provided insights into its interaction with key amino acid residues within the nAChR binding pocket. nih.govmdpi.comresearchgate.net These studies for the parent compound could serve as a foundation for hypothetical docking studies of this compound. However, without specific research, any discussion on the binding mode of the 8-methyl derivative would be purely speculative. The addition of a methyl group could introduce steric hindrance or new hydrophobic interactions that would alter its binding orientation and affinity compared to varenicline.

Molecular Dynamics Simulations of Receptor-Ligand Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time, offering insights into the stability of the complex and conformational changes that may occur upon binding. mdpi.com MD simulations have been performed for varenicline to investigate the dynamics of its interaction with nAChRs. biorxiv.org Similar studies for this compound would be necessary to understand how the 8-methyl group influences the stability and dynamics of the receptor-ligand complex. No such studies were identified in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methylated Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org While some studies have explored the structure-activity relationships of cytisine derivatives, a related compound to varenicline, a specific QSAR model for methylated varenicline analogs, including 8-Methyl Varenicline, was not found. nih.gov Such a model would require a dataset of methylated varenicline analogs with their corresponding biological activities, which does not appear to be publicly available.

Preclinical Pharmacological Assessment of 8 Methyl Varenicline Hydrochloride in Model Systems

In Vitro Pharmacokinetics and Metabolism Studies

The in vitro profile of varenicline (B1221332) reveals a compound with straightforward metabolic and pharmacokinetic characteristics, suggesting a low potential for complex drug-drug interactions.

Varenicline demonstrates high metabolic stability. nih.gov Studies using human liver microsomes and hepatocytes have shown that it does not significantly engage with the Cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of many drugs.

Cytochrome P450 (CYP) Interactions : In vitro assessments indicate that varenicline does not inhibit major CYP isoenzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, or 3A4/5. nih.govnih.gov Furthermore, it does not induce the activity of CYP1A2 or CYP3A4. nih.govnih.gov This suggests that varenicline is unlikely to alter the metabolism of other drugs cleared by these enzymes.

UGT2B7 : While the majority of varenicline is excreted unchanged, a minor metabolic pathway involves N-carbamoyl glucuronidation. nih.govpharmgkb.org In vitro experiments have identified that this specific metabolic process is catalyzed by the enzyme UGT2B7 in human liver microsomes. nih.govpharmgkb.org

Table 1: In Vitro Metabolic Profile of Varenicline

| Parameter | Finding | Primary Enzyme(s) Involved | Reference |

|---|---|---|---|

| CYP450 Inhibition | Does not inhibit major CYP isoenzymes (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4/5) | N/A | nih.govnih.gov |

| CYP450 Induction | Does not induce CYP1A2 or CYP3A4 | N/A | nih.govnih.gov |

| Major Metabolic Pathway | Minimal metabolism; primarily excreted unchanged | N/A | nih.govdrugbank.com |

| Minor Metabolic Pathway | N-carbamoyl glucuronidation | UGT2B7 | nih.govpharmgkb.org |

The binding of varenicline to plasma proteins is low, reported to be 20% or less. nih.govnih.gov This binding is independent of age and renal function, which contributes to its predictable pharmacokinetic profile across different patient populations. nih.govnih.gov The low level of protein binding minimizes the risk of drug displacement interactions, where one drug could displace another from plasma proteins and increase its free (active) concentration.

Varenicline is primarily cleared from the body by the kidneys through a combination of glomerular filtration and active tubular secretion. nih.govdrugbank.com In vitro studies have been crucial in identifying the specific transporter involved in this active secretion process.

Organic Cation Transporter 2 (OCT2) : Research has demonstrated that the active renal secretion of varenicline is mediated by the human organic cation transporter, OCT2 (encoded by the gene SLC22A2). nih.govpharmgkb.org This transporter is located in the kidneys and plays a key role in the elimination of various organic cations.

In Vivo Pharmacological Characterization in Animal Models

Animal models have been instrumental in elucidating the neurochemical and behavioral effects of varenicline, providing insights into its mechanisms of action.

Varenicline's primary mechanism involves modulating the nicotinic acetylcholine (B1216132) receptor (nAChR) system, which in turn influences neurotransmitter release in key brain areas associated with reward and mood.

Dopamine (B1211576) Release in Nucleus Accumbens : The nucleus accumbens (NAc) is a critical brain region in the reward pathway. Varenicline, acting as a partial agonist at α4β2 nAChRs, modulates dopamine release in this area. nih.gov Studies show that varenicline can increase dopamine release in the NAc. nih.govnih.gov This action is believed to contribute to its therapeutic effects by alleviating withdrawal symptoms and reducing the rewarding effects of nicotine (B1678760). nih.gov Following long-term nicotine exposure, varenicline has been shown to enhance dopamine release facilitation to a greater extent than nicotine itself. nih.gov

Behavioral tests in rodents have been used to model aspects of addiction and depression, providing a platform to assess the therapeutic potential of varenicline.

Conditioned Place Preference (CPP) : The CPP paradigm is used to measure the rewarding or aversive properties of a substance. nih.gov Studies examining varenicline's effect on ethanol-induced CPP in DBA/2J mice found that it did not significantly reduce the expression of place preference conditioned by ethanol. nih.gov This suggests that varenicline may not be effective at reducing the motivational impact of cues associated with alcohol. nih.gov

Self-Administration : This model assesses the reinforcing effects of a drug, where an animal learns to perform an action (e.g., press a lever) to receive it. In studies with male rats, varenicline did not alter the self-administration of methamphetamine. nih.gov Similarly, in female rats, higher doses of varenicline non-specifically reduced lever pressing for both methamphetamine and saline, indicating a lack of a specific effect on drug-taking behavior. nih.gov

Forced Swim Test (FST) : The FST is a common model used to screen for antidepressant-like activity. frontiersin.org Varenicline has demonstrated antidepressant-like effects in the mouse FST, reducing immobility time in a manner comparable to classic antidepressants. nih.govnih.gov This effect was observed in multiple mouse strains and was not associated with increased general locomotor activity. nih.gov Furthermore, low doses of varenicline were found to significantly augment the antidepressant-like effects of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline. nih.govnih.gov

Table 2: Summary of Varenicline's Effects in Animal Behavioral Models

| Behavioral Model | Animal | Key Finding | Reference |

|---|---|---|---|

| Conditioned Place Preference (Ethanol) | DBA/2J Mice | Did not significantly attenuate the expression of ethanol-induced CPP. | nih.gov |

| Self-Administration (Methamphetamine) | Male Rats | Did not alter self-administration of methamphetamine. | nih.gov |

| Forced Swim Test | C57BL/6J and CD-1 Mice | Demonstrated antidepressant-like activity (reduced immobility). | nih.govnih.gov |

In Vivo Pharmacokinetic Profiling in Animal Species

The in vivo pharmacokinetic profile of a drug candidate is a critical component of preclinical assessment, providing insights into its absorption, distribution, metabolism, and excretion (ADME) within a living organism. These studies are typically conducted in various animal species, such as rodents (mice and rats) and non-rodents (e.g., dogs or monkeys), to understand how the drug is handled by the body, which is essential for predicting its behavior in humans.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Varenicline in Different Animal Species

| Parameter | Mouse | Rat | Monkey |

| Primary Route of Excretion | Urine | Urine | Urine |

| % of Dose Excreted Unchanged | 90% | 84% | 75% |

| Metabolism | Minimal | Minimal | Minimal |

This table is based on data for the parent compound, varenicline, and is provided for comparative purposes. Specific data for 8-methyl varenicline hydrochloride is not available.

Receptor Occupancy Studies in Animal Brains

Receptor occupancy studies are essential for understanding the interaction of a drug with its intended target in the central nervous system. These studies, often utilizing techniques like positron emission tomography (PET), help to determine the extent to which a drug binds to its target receptor at different dose levels and correlate this with its pharmacological effects.

For varenicline, it is well-established that it acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs) in the brain. umich.edunih.gov This mechanism is central to its therapeutic effect. Receptor occupancy studies for varenicline have demonstrated its high affinity and selectivity for this receptor subtype. optibrium.com

In the case of this compound, the addition of a methyl group could potentially modulate its binding affinity and selectivity for nAChRs. Depending on the steric and electronic effects of the methyl group at the 8-position, it could either enhance or decrease the binding potency and efficacy at the α4β2 receptor, or potentially alter its interaction with other receptor subtypes.

Receptor occupancy studies for this compound would be necessary to elucidate these potential differences. Such studies would involve administering the compound to animals and then using imaging or ex vivo techniques to measure the percentage of α4β2 nAChRs that are bound by the drug in various brain regions.

Table 2: Receptor Binding Profile of Varenicline

| Receptor Subtype | Binding Affinity | Functional Activity |

| α4β2 nAChR | High | Partial Agonist |

| α7 nAChR | Lower | Full Agonist |

| α3β4 nAChR | Low | Partial Agonist |

This table is based on data for the parent compound, varenicline, and is provided for comparative purposes. Specific data for this compound is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Methyl Substitution at the 8-Position on nAChR Affinity and Selectivity

The binding affinity and selectivity of varenicline (B1221332) for various nAChR subtypes are well-documented. It exhibits high affinity and selectivity for the α4β2 subtype, which is central to its mechanism of action. nih.gov Varenicline binds more potently to α4β2 receptors than to other nicotinic receptors, such as α3β4 and α7, and has negligible affinity for non-nicotinic receptors. drugbank.com

The introduction of a methyl group at the 8-position nitrogen atom to form 8-methyl varenicline fundamentally alters the chemical nature of this critical interaction site. The secondary amine in varenicline is believed to be protonated at physiological pH, forming a crucial ionic bond within the nAChR binding site. Methylation converts this secondary amine to a tertiary amine. While this tertiary amine can still be protonated, the addition of the methyl group introduces two key changes:

Increased Steric Hindrance: The methyl group adds bulk around the nitrogen atom. This can create steric clashes within the confined space of the receptor's binding pocket, potentially weakening the binding affinity compared to the parent compound.

Modified Electronic Properties: The methyl group is electron-donating, which increases the basicity (pKa) of the nitrogen atom. This could influence the strength of the ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the receptor.

While specific binding affinity data for 8-methyl varenicline is not widely available in peer-reviewed literature, SAR principles suggest that these modifications would likely alter the binding profile. vulcanchem.com The precise impact would depend on the specific topology of each nAChR subtype's binding site. It is conceivable that the affinity for α4β2 receptors could decrease due to steric hindrance, potentially altering the compound's selectivity profile relative to other subtypes like α3β4 or α7.

Table 1: Reported Binding Affinity and Selectivity of Varenicline (Parent Compound)

| Receptor Subtype | Reported Affinity (Ki or Fold Selectivity) | Reference |

|---|---|---|

| α4β2 | High Affinity | nih.gov |

| α3β4 | >500-fold lower affinity than for α4β2 | drugbank.com |

| α7 | >3500-fold lower affinity than for α4β2 | drugbank.com |

| α1βγδ (muscle type) | >20,000-fold lower affinity than for α4β2 | drugbank.com |

Influence of Methylation on Agonist/Antagonist Efficacy Profile

Varenicline is characterized as a partial agonist at the α4β2 nAChR. nih.gov This means it binds to the receptor and elicits a response that is lower than that of the full agonist, nicotine (B1678760). This partial agonism is critical to its therapeutic effect: it provides enough stimulation to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding and producing its full rewarding effect. drugbank.com Varenicline acts as a full agonist at the α7 nAChR subtype. nih.gov

The methylation at the 8-position could significantly modulate this efficacy profile. The efficacy of a ligand is intimately linked to the conformational changes it induces in the receptor upon binding. The altered steric and electronic profile of 8-methyl varenicline could lead to a different "binding pose" within the receptor. This could result in several potential outcomes:

A Shift in Efficacy: The compound might become a weaker partial agonist or, conversely, a more efficacious one.

A Switch to Antagonism: The steric bulk of the methyl group might allow the molecule to bind but prevent the receptor from adopting the active conformation, thus converting it into a competitive antagonist.

Altered Efficacy at Other Subtypes: The change in efficacy may not be uniform across all nAChR subtypes. For example, its activity at the α7 receptor could be diminished or enhanced.

Without direct experimental data from functional assays (e.g., measuring receptor-mediated ion flux or neurotransmitter release), the precise efficacy profile of 8-methyl varenicline remains hypothetical but is expected to differ from that of the parent varenicline.

Relationship between Chemical Structure and Preclinical ADME Properties

The preclinical ADME (Absorption, Distribution, Metabolism, Excretion) profile of varenicline is well-characterized and is considered favorable. It exhibits high oral absorption and bioavailability, low plasma protein binding (≤20%), and undergoes minimal metabolism (<10%). The majority of the drug (around 92%) is excreted unchanged in the urine, primarily through glomerular filtration and active tubular secretion. drugbank.com

The addition of a methyl group to form 8-methyl varenicline would be expected to alter these properties, particularly lipophilicity and metabolism.

Absorption and Distribution: The addition of a methyl group generally increases a molecule's lipophilicity (fat-solubility). This could potentially enhance its ability to cross biological membranes, including the blood-brain barrier. vulcanchem.com The LogP value, a measure of lipophilicity, for varenicline is approximately 0.9. nih.gov The LogP of 8-methyl varenicline would be predicted to be higher.

Metabolism: Varenicline's low metabolic clearance is a key feature. The introduction of the N-methyl group provides a new potential site for metabolism. While varenicline itself is a poor substrate for cytochrome P450 (CYP) enzymes, the N-methyl group in the derivative could be susceptible to N-demethylation by these enzymes, converting it back to varenicline. This would represent a significant change from the parent compound's metabolic stability.

Excretion: If the compound undergoes more extensive metabolism, the excretion profile would shift from predominantly renal excretion of the unchanged drug to excretion of various metabolites.

Table 2: Comparison of Predicted ADME Properties

| ADME Property | Varenicline (Parent Compound) | 8-Methyl Varenicline (Predicted Effects) |

|---|---|---|

| Lipophilicity (LogP) | ~0.9 nih.gov | Increased |

| Absorption | High | Potentially enhanced |

| Blood-Brain Barrier Penetration | Effective | Potentially increased due to higher lipophilicity |

| Metabolism | Minimal (<10%) drugbank.com | Potentially increased (e.g., N-demethylation) |

| Excretion | ~92% unchanged in urine drugbank.com | Potentially lower percentage of unchanged drug excreted |

Conformational Analysis and Molecular Flexibility of 8-Methyl Varenicline Hydrochloride

Varenicline possesses a rigid, bridged tetracyclic core structure. This rigidity is a key aspect of its high selectivity, as it pre-organizes the molecule into a conformation that is complementary to the α4β2 nAChR binding site. The molecule is not entirely rigid, however; the pyrazino[2,3-h] nih.govbenzazepine system has some limited flexibility.

The introduction of a methyl group at the 8-position nitrogen would have a direct impact on the local conformation and flexibility. In varenicline, the hydrogen on the secondary amine is small and allows for some conformational adjustment. Replacing this hydrogen with a larger methyl group would introduce a higher energy barrier to rotation around the adjacent carbon-nitrogen bonds. This would further restrict the conformational freedom of the piperazine-like ring within the core structure.

This increased rigidity and altered local geometry could have a profound effect on how the molecule docks within the nAChR binding pocket. The optimal "fit" achieved by varenicline might be disrupted, forcing the 8-methyl analog into a less favorable binding orientation. This conformational constraint is another factor that would likely contribute to a different affinity and efficacy profile compared to the parent compound. Molecular modeling and computational chemistry studies would be required to fully elucidate the preferred conformations of 8-methyl varenicline and to simulate its interaction with the nAChR.

Analytical Methodologies for 8 Methyl Varenicline Hydrochloride Detection and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone for separating and quantifying 8-Methyl Varenicline (B1221332) Hydrochloride from its related compounds and potential degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the routine analysis of varenicline and its derivatives in bulk drug and pharmaceutical formulations. researchgate.netnih.gov The development of a robust and reliable HPLC method involves a systematic optimization of various chromatographic parameters to achieve adequate separation and quantification.

Method development often commences with the selection of a suitable stationary phase, with C8 and C18 columns being common choices. nih.govnih.gov For instance, a validated stability-indicating HPLC method utilized a Zorbax Eclipse XDB-C8 column (150 mm × 4.6 mm i.d., 5 μm particle size) for the determination of varenicline. nih.gov Another study employed a Chromolith Performance RP18e column, highlighting the versatility in column selection. researchgate.net

The mobile phase composition is a critical factor influencing the separation. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is typically used. nih.govnih.govumlub.pl The pH of the aqueous phase is adjusted to ensure optimal ionization and retention of the analyte. For example, one method used a mobile phase of acetonitrile and 50 mM potassium dihydrogen phosphate (B84403) buffer (10:90, v/v) at a pH of 3.5. nih.gov The use of an ion-pairing agent, like sodium benzoate, can enhance the retention and alter the selectivity, allowing for detection at higher wavelengths such as 320 nm. umlub.pl

Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.govjocpr.com Key validation parameters include specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). nih.gov

A typical validation study for a varenicline HPLC method would demonstrate:

Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and excipients. nih.govusp.org

Linearity: A linear relationship between the detector response and the concentration of the analyte over a specified range. nih.govnih.gov Correlation coefficients (r) are expected to be close to 0.999. umlub.pljocpr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at both intra-day and inter-day levels, with relative standard deviation (RSD) values typically required to be less than 2% or 3%. nih.govumlub.pl

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. nih.govumlub.pl Recovery values are generally expected to be within 98-102%. umlub.pl

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

The following table summarizes the parameters of a developed HPLC method for varenicline analysis:

| Parameter | Condition |

| Column | Zorbax Eclipse XDB-C8, 150 mm × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 50 mM KH2PO4 buffer (10:90, v/v), pH 3.5 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |

| Linearity Range | 2 - 14 µg/mL |

| LOD | 0.38 µg/mL |

| LOQ | 1.11 µg/mL |

| Retention Time | ~ 6 min |

| Data sourced from a study on a validated stability-indicating HPLC method for varenicline. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve higher efficiency, sensitivity, and faster analysis times compared to conventional HPLC. akjournals.com UPLC methods have been successfully developed and validated for the quantification of varenicline and its related substances in pharmaceutical formulations. akjournals.comnih.gov

A key advantage of UPLC is its ability to provide superior resolution, which is particularly beneficial for separating closely eluting impurities. akjournals.com The development of a UPLC method for varenicline impurity profiling aimed to achieve the separation of six known impurities. akjournals.com The optimization process involved adjusting the organic phase composition, where a mixture of acetonitrile and methanol was evaluated at various ratios to improve the resolution between varenicline and a critical impurity. akjournals.com

Validation of UPLC methods follows the same principles as HPLC validation, adhering to ICH guidelines. akjournals.com These methods are validated for linearity, limits of detection and quantification, accuracy, precision, and selectivity. akjournals.com For instance, a validated UPLC method demonstrated linearity for six impurities over a concentration range of 0.005–0.30%, with detection limits ranging from 0.002 to 0.004%, depending on the impurity. akjournals.com The relative standard deviations for intra- and inter-day precision were found to be less than 1.0%. akjournals.com

An unknown impurity that formed during stability testing of varenicline tablets was successfully identified and characterized using a gradient reversed-phase UPLC method. researchgate.netnih.gov This highlights the power of UPLC in stability studies for detecting and characterizing new degradation products.

Gas Chromatography (GC)

While liquid chromatography is the predominant technique for the analysis of varenicline and its derivatives, Gas Chromatography (GC) can also be employed, particularly when coupled with a mass spectrometer (GC-MS/MS). GC is suitable for the analysis of volatile and thermally stable compounds. N-nitroso varenicline, an impurity of concern, has a high boiling point, which generally makes LC-MS/MS the preferred analytical choice. shimadzu.com However, a GC-MS/MS method has been developed for the quantitation of Varenicline Nitroso-Drug Substance Related Impurity (VNDSRI). shimadzu.com

The development of a GC-MS/MS method involves optimizing parameters such as the injection mode, column, temperature program, and mass spectrometric conditions. shimadzu.com For the analysis of VNDSRI, the method development included identifying the precursor ion and optimizing the Multiple Reaction Monitoring (MRM) transitions and collision energies to ensure sensitive and specific quantitation. shimadzu.com

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of 8-Methyl Varenicline Hydrochloride and its related compounds. It is often coupled with liquid chromatography (LC-MS) to provide both separation and identification capabilities.

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of trace levels of varenicline and its metabolites in various matrices, including human plasma. jocpr.comnih.govresearchgate.netresearchgate.net This technique is also crucial for the identification and quantification of genotoxic impurities. researchgate.netresearchgate.net

In a typical LC-MS/MS method for varenicline, the analyte and an internal standard are separated on a reversed-phase column and detected using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netresearchgate.net The MRM mode provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. For varenicline, a common transition monitored is m/z 212.1/169.0 in positive ionization mode. researchgate.net

The development and validation of LC-MS/MS methods for bioanalytical applications are governed by regulatory guidelines from bodies like the FDA. researchgate.net These methods are validated for specificity, sensitivity, linearity, precision, accuracy, recovery, and matrix effect. researchgate.net A validated LC-MS/MS method for varenicline in human plasma demonstrated linearity over a concentration range of 0.1-10.0 ng/mL. researchgate.net Another highly sensitive method achieved a linear range of 50.0-10000.0 pg/mL. researchgate.net

LC-MS/MS is also instrumental in identifying and quantifying potentially genotoxic impurities (PGIs) in varenicline. researchgate.netresearchgate.net A method was developed to quantify five PGIs in varenicline active pharmaceutical ingredient (API) using LC-MS/MS with electrospray ionization. researchgate.net The method was validated according to ICH guidelines and was found to be sensitive enough to quantify the impurities at parts-per-million (ppm) levels. researchgate.net

The following table presents key parameters from a validated LC-MS/MS method for the quantification of varenicline in human plasma:

| Parameter | Condition |

| Chromatographic Separation | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm column |

| Mobile Phase | 5mM ammonium (B1175870) formate: acetonitrile (10:90 v/v) |

| Flow Rate | 0.8 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Varenicline) | m/z 212.1 → 169.0 |

| Linear Range | 50.0 - 10000.0 pg/mL |

| Intra-day Precision (%CV) | 1.2 - 4.5 |

| Inter-day Precision (%CV) | 3.5 - 7.4 |

| Intra-day Accuracy (%) | 91.70 - 105.5 |

| Inter-day Accuracy (%) | 103.9 - 110.6 |

| Data sourced from a study on picogram level quantification of varenicline in human plasma samples by LC-ESI-MS/MS. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the unambiguous identification and structural elucidation of unknown impurities and metabolites. halocolumns.com The US Food and Drug Administration (FDA) has developed and validated a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method for the determination of N-nitroso-varenicline in varenicline drug products and substances. fda.gov

This LC-HRMS method utilizes a high-resolution mass spectrometer, such as a Q Exactive hybrid quadrupole-orbitrap instrument, to separate the impurity from the API and detect it with high mass accuracy. fda.gov The high sensitivity is achieved by monitoring the accurate mass-to-charge ratio (m/z) of the protonated impurity ion with a narrow mass tolerance (e.g., ± 15 ppm). fda.gov

HRMS is also crucial in the characterization of degradation products. In one study, an unknown impurity was identified as a hydroxy derivative of varenicline using techniques including ESI-LC-HRMS. ijprajournal.com The accurate mass data obtained from HRMS, in conjunction with fragmentation patterns and other spectroscopic data (e.g., NMR), allows for the confident structural assignment of unknown compounds. ijprajournal.comresearchgate.net

Spectroscopic Characterization

Spectroscopic methods are fundamental in the analysis of this compound, providing insights into its chemical structure and enabling its quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound and its related impurities. nih.govresearchgate.net Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments like COSY, HMQC, and HMBC, are employed to assign the signals of protons and carbons within the molecule, confirming its complex tetracyclic structure. mdpi.com While specific NMR data for this compound is not extensively published in readily available literature, the structural elucidation of its parent compound, varenicline, and its impurities has been described. For instance, the structures of process-related impurities and degradation products of varenicline tartrate have been identified using high-resolution mass spectrometry in conjunction with NMR spectroscopy. nih.gov The chemical synthesis and subsequent NMR spectroscopic determination have been used to verify the structures of some of these related substances. nih.gov

UV/Visible spectrophotometry offers a simple, cost-effective, and accessible method for the quantification of varenicline in bulk drug and pharmaceutical dosage forms. sciencescholar.usresearchgate.netasianpubs.org The method is based on measuring the absorbance of the compound at its wavelength of maximum absorption (λmax). For varenicline, λmax values have been reported at 236 nm and 319 nm. sciencescholar.usresearchgate.net The calibration curve for varenicline has been shown to be linear over a concentration range of 5-40 µg/mL. sciencescholar.usresearchgate.net Validation studies have demonstrated that the UV spectrophotometric method is selective, sensitive, precise, and accurate for the determination of varenicline. sciencescholar.usresearchgate.net The method's robustness has been confirmed, and it is considered suitable for routine quality control analysis. asianpubs.org

A study comparing a newly developed UV spectrophotometric method with a previously reported one showed no significant difference in performance, indicating its reliability. nih.gov The method's utility has been demonstrated in analyzing varenicline tablets, confirming its applicability for quantifying the active pharmaceutical ingredient in finished products. sciencescholar.usnih.gov

Table 1: Parameters for UV/Visible Spectroscopic Quantification of Varenicline

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Maximum Absorption (λmax) | 236 nm, 319 nm | sciencescholar.usresearchgate.net |

| Linearity Range | 5-40 µg/mL | sciencescholar.usresearchgate.net |

| Correlation Coefficient (r) | 0.99 | sciencescholar.usresearchgate.net |

| Inter- and Intra-day Precision (RSD) | < 3% | sciencescholar.usresearchgate.net |

In addition to direct UV/Visible spectrophotometry, other spectroscopic methods involving derivatization or complex formation have been developed for the quantification of varenicline. One such method involves the use of erythrosine B, a fluorescent dye, for both spectrofluorimetric and spectrophotometric determination. nih.govresearchgate.netnih.gov

In the spectrofluorimetric method, the fluorescence of erythrosine B is quenched by the formation of an ion-pair complex with varenicline. nih.govresearchgate.net This quenching effect is linearly proportional to the concentration of varenicline over a specific range. The spectrophotometric method, on the other hand, relies on measuring the absorbance of the colored complex formed between varenicline and erythrosine B. nih.govresearchgate.net Both methods have been validated according to ICH guidelines and have shown good accuracy, precision, and sensitivity. nih.govroyalsocietypublishing.org

Table 2: Comparison of Spectrofluorimetric and Spectrophotometric Methods for Varenicline Quantification

| Parameter | Spectrofluorimetric Method | Spectrophotometric Method | Reference |

|---|---|---|---|

| Principle | Fluorescence quenching of erythrosine B | Formation of a colored complex with erythrosine B | nih.govresearchgate.net |

| Excitation Wavelength | 528 nm | - | nih.govresearchgate.net |

| Emission/Absorbance Wavelength | 550 nm | 550 nm | nih.govresearchgate.net |

| Linearity Range | 0.4–4.0 µg/mL | 1.0–10.0 µg/mL | nih.govresearchgate.net |

| Correlation Coefficient | 0.9993 | 0.9999 | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.13 µg/mL | 0.06 µg/mL | nih.gov |

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and quality of the drug product. For varenicline, several process-related impurities and degradation products have been identified, including N-methylvarenicline and N-formylvarenicline. nih.govresearchgate.net

The formation of N-methylvarenicline (NMV) and N-formylvarenicline (NFV) has been observed as a result of the degradation of varenicline in certain formulations. nih.govresearchgate.net NMV can be formed through the Eschweiler-Clarke reaction, involving both formaldehyde (B43269) and formic acid, while NFV is formed by the reaction of varenicline with formic acid alone. nih.govresearchgate.net These reactions have been reported to occur even in solid pharmaceutical formulations during storage. nih.gov

Forced degradation studies under various stress conditions (alkaline, oxidative, thermal, and photolytic) have been conducted to identify potential degradation products of varenicline tartrate. nih.gov These studies are essential for understanding the stability of the drug substance and for developing stability-indicating analytical methods. A liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) method has been developed for the separation and characterization of these related substances. nih.gov In one such study, thirteen related substances were detected, including seven process-related impurities and six degradation products. nih.gov

The United States Pharmacopeia (USP) provides a list of analytical reference standards for varenicline and its related impurities, which are crucial for their accurate identification and quantification. pharmacompass.com

Development of Reference Standards and Certified Reference Materials

The availability of well-characterized reference standards and certified reference materials (CRMs) is fundamental for the accuracy and reliability of analytical measurements. For this compound and its parent compound, varenicline, reference standards are used for identification, purity tests, and assays.

The United States Pharmacopeia (USP) offers an analytical material for N-Methyl Varenicline, which is distinct from an official USP Reference Standard but serves a similar purpose in analytical testing. usp.org Various suppliers also provide certified reference solutions and standards for varenicline and its metabolites, which are manufactured under stringent quality systems such as ISO 17034 and ISO/IEC 17025. cerilliant.comcerilliant.com These standards are essential for the validation of analytical methods and for ensuring the traceability of measurement results.

The development of these reference materials involves comprehensive characterization to establish their identity, purity, and concentration. This ensures their suitability for use as calibrators and controls in the analysis of this compound in pharmaceutical products.

Theoretical and Research Applications of 8 Methyl Varenicline Hydrochloride

Utility as a Chemical Probe for nAChR Research

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific receptor, with high potency and selectivity. For a compound to be an effective chemical probe for nicotinic acetylcholine (B1216132) receptor (nAChR) research, it should ideally possess high affinity for a specific nAChR subtype and exhibit a predictable pharmacological effect.

Varenicline (B1221332), the parent compound, is a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs. google.commdpi.com This mixed efficacy profile, while beneficial therapeutically, can complicate its use as a highly specific chemical probe. The introduction of a methyl group in 8-Methyl Varenicline Hydrochloride could theoretically alter its binding affinity and efficacy at these receptor subtypes. This modification could potentially enhance its selectivity for a particular nAChR subtype, thereby making it a more precise tool for researchers.

For instance, if methylation were to increase the compound's affinity for α7 nAChRs while reducing its activity at α4β2 nAChRs, it could be used to selectively probe the function of α7 receptors in various physiological and pathological processes. Such a probe would be invaluable for elucidating the role of α7 nAChRs in cognitive function, inflammation, and neurodegenerative diseases.

Conversely, if the methyl group sterically hinders binding to the α7 receptor without significantly affecting its interaction with the α4β2 receptor, this compound could become a more selective α4β2 partial agonist. This would allow for more targeted investigations into the role of α4β2 receptors in nicotine (B1678760) addiction and reward pathways. The potential for such altered selectivity makes this compound a compelling candidate for further investigation as a chemical probe.

Table 1: Varenicline Binding Affinity and Potency at Various nAChR Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of ACh max) |

|---|---|---|---|

| α4β2 | 0.06 | 2.3 | 45 |

| α3β4 | 3 | 180 | 75 |

| α7 | 620 | 18 | 100 |

| α1βγδ | 3400 | >100,000 | <1 |

This table presents data for the parent compound, varenicline, and serves as a baseline for considering the potential properties of this compound. Data on this compound is not currently available.

Potential as a Lead Compound for Novel Medicinal Chemistry Programs

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships. This compound, as a derivative of the clinically successful drug varenicline, is an intriguing candidate for a lead compound in new medicinal chemistry programs.

The addition of a methyl group to the varenicline scaffold can influence several key drug-like properties, including:

Lipophilicity: The methyl group increases the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier. This might lead to improved central nervous system penetration and potentially different therapeutic effects or side-effect profiles.

Metabolic Stability: The N-methyl group could alter the metabolic fate of the compound compared to varenicline. It might block a site of metabolism or introduce a new one, potentially leading to a different pharmacokinetic profile.

Receptor Interaction: The methyl group can provide additional steric bulk or hydrophobic interactions within the receptor binding pocket, which could fine-tune the compound's affinity and efficacy.

Starting from the this compound structure, medicinal chemists could embark on systematic structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of analogues with modifications at and around the N-methyl position, it may be possible to develop new compounds with improved selectivity, potency, or pharmacokinetic properties for a range of therapeutic targets beyond smoking cessation, such as cognitive enhancers or anti-inflammatory agents. The established synthetic routes to varenicline provide a solid foundation for the efficient generation of such novel analogues.

Contribution to Understanding Ligand-Receptor Interactions in the Benzazepine Class

The benzazepine scaffold, present in varenicline and its 8-methyl derivative, is a key structural motif for interaction with nAChRs. vulcanchem.com Varenicline's binding mode within the α4β2 receptor's agonist binding site is well-characterized, involving hydrogen bonds and cation-π interactions. The pyrazine (B50134) nitrogen of varenicline forms a crucial hydrogen bond, and the protonated benzazepine nitrogen engages in a cation-π interaction with a tryptophan residue in the receptor.

Studying this compound could provide deeper insights into these interactions. The presence of the methyl group on the benzazepine nitrogen would preclude the canonical cation-π interaction that is characteristic of varenicline's binding. By comparing the binding and functional activity of varenicline and its 8-methylated counterpart, researchers could:

Investigate alternative binding modes: The absence of the cation-π interaction might force the ligand to adopt an alternative orientation within the binding pocket, potentially revealing other favorable interactions that are not observed with the parent compound.

Refine computational models: Experimental data from this compound would be invaluable for validating and refining computational docking and molecular dynamics simulations of ligand-receptor interactions within the benzazepine class. This would enhance the predictive power of these models for designing new ligands.

Recent research has highlighted the importance of specific amino acid residues, such as β2S133 and α4T183, in shaping the functional profile of varenicline at the α4β2 receptor. Investigating how the N-methyl group of this compound alters the interactions with these and other residues would provide a more nuanced understanding of the structural determinants of ligand efficacy.

Role in Investigating Nicotinic Receptor Subtype Function and Distribution

The diverse family of nAChR subtypes is distributed throughout the central and peripheral nervous systems, where they mediate a wide array of physiological functions. Varenicline has been instrumental in studies aiming to differentiate the roles of these subtypes. google.com For example, its partial agonism at α4β2* nAChRs is believed to be central to its effects on nicotine reward, while its full agonism at α7 nAChRs may contribute to other pharmacological effects. google.com

This compound could serve as a valuable tool to further dissect the functions of these subtypes. If, as hypothesized, the N-methylation alters its subtype selectivity, it could be used in comparative studies with varenicline to isolate the contributions of specific nAChR subtypes to complex behaviors and physiological processes.

For example, studies in knockout mice have been used to probe the role of different nAChR subunits in the effects of varenicline. google.com Similar studies employing this compound could help to confirm or challenge the findings obtained with the parent compound. If this compound displays a different profile of activity, it could be used to explore the functional consequences of activating or blocking specific receptor subtypes with a different efficacy profile than varenicline.

Furthermore, radiolabeled versions of this compound could potentially be developed for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. If it possesses high affinity and selectivity for a particular nAChR subtype, a radiolabeled version could be used to map the distribution of that subtype in the living brain and study changes in its expression in various neurological and psychiatric disorders.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Varenicline |

| Nicotine |

Future Research Directions and Unanswered Questions

Exploration of Additional nAChR Subtype Specificity

A significant avenue for future research lies in the comprehensive characterization of 8-Methyl Varenicline (B1221332) Hydrochloride's binding affinity and functional activity across a broader range of nAChR subtypes. Varenicline itself, while most renowned for its partial agonism at the α4β2 subtype, also interacts with other nAChRs, including α3β4, α6β2, and as a full agonist at α7 receptors. nih.govnih.govmedchemexpress.com The introduction of a methyl group at the 8-position of the varenicline scaffold could subtly or significantly alter this pharmacological profile.

Future studies should aim to elucidate the binding constants (Ki) and efficacy (EC50 and Emax) of 8-Methyl Varenicline Hydrochloride at a wide array of nAChR subtypes. This would involve a battery of in vitro binding assays and functional assays using cell lines expressing specific human nAChR subunit combinations. Unanswered questions in this domain include:

Does the 8-methyl modification enhance or diminish affinity for the α4β2 receptor compared to varenicline?

How does this structural change affect its activity at other subtypes like α3β4, α7, and those containing α5 or α6 subunits? nih.gov

Could this compound exhibit a more favorable selectivity profile, potentially leading to improved therapeutic effects or a different side-effect profile?

A comparative analysis, as illustrated in the hypothetical data table below, would be instrumental in understanding the nuanced effects of the 8-methyl substitution.

| nAChR Subtype | Varenicline Binding Affinity (Ki, nM) | This compound Binding Affinity (Ki, nM) | Varenicline Functional Activity | This compound Functional Activity |

| α4β2 | 0.14 | Data Needed | Partial Agonist | Data Needed |

| α6β2 | 0.12 | Data Needed | Partial Agonist | Data Needed |

| α3β4 | >500-fold lower than α4β2 | Data Needed | Partial Agonist | Data Needed |

| α7 | >3500-fold lower than α4β2 | Data Needed | Full Agonist | Data Needed |

Note: Varenicline data sourced from multiple studies. selleckchem.comnih.gov Data for this compound is currently unavailable and represents a key research gap.

Investigation of Differential Allosteric Modulatory Properties

The potential allosteric modulatory properties of this compound at nAChRs present another critical area of investigation. Beyond its direct (orthosteric) binding to the acetylcholine (B1216132) site, it is conceivable that the compound could bind to an allosteric site, thereby modulating the receptor's response to endogenous or exogenous agonists like nicotine (B1678760).

Future research should explore whether this compound can act as a positive or negative allosteric modulator at various nAChR subtypes. This would require sophisticated electrophysiological studies, such as two-electrode voltage clamp or patch-clamp techniques, on cells expressing specific nAChR subtypes. Key unanswered questions include:

Does this compound alter the affinity or efficacy of acetylcholine or nicotine at their primary binding site?

Are any potential allosteric effects specific to certain nAChR subunit compositions?

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

To fully understand the therapeutic potential and mechanism of action of this compound, the development and utilization of advanced research models are imperative. While traditional cell cultures and animal models have been foundational, newer technologies offer more nuanced insights into human physiology and disease. mdpi.com

Future research should leverage these cutting-edge models:

Organ-on-a-chip (OOC) technology: Creating microfluidic devices that mimic the structure and function of human organs, such as a "brain-on-a-chip" with integrated neuronal circuits expressing specific nAChRs, could provide a more accurate prediction of the compound's effects in humans. mdpi.com

Humanized animal models: Genetically engineering rodents to express human nAChR subtypes would offer a more relevant in vivo system for studying the compound's behavioral and neurochemical effects.

Advanced in vivo imaging: Techniques like positron emission tomography (PET) with radiolabeled 8-Methyl Varenicline could be used to study its distribution, receptor occupancy, and pharmacokinetics in the living brain.

The central unanswered question that these models can help address is: How does the specific pharmacological profile of this compound translate to physiological and behavioral outcomes in a complex biological system?

Computational Design of Further Analogs Based on 8-Methyl Varenicline Scaffold

The structure of 8-Methyl Varenicline itself can serve as a scaffold for the computational design of a new generation of nAChR ligands. The 8-methyl group provides a new vector for chemical modification, and understanding its impact on receptor interaction is the first step in a rational drug design process.

Future research in this area should involve:

Molecular modeling and simulation: Creating detailed computational models of this compound docked into the binding pockets of various nAChR subtypes. This can help predict how the methyl group influences binding orientation and interactions with key amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) studies: Once a series of analogs are synthesized and tested, QSAR models can be developed to correlate specific chemical modifications with changes in biological activity. This can guide the synthesis of more potent and selective compounds.

The primary unanswered questions that can be addressed through computational design are:

What are the key structural determinants for the observed (or yet to be determined) activity of 8-Methyl Varenicline?

Can we predict modifications to the 8-Methyl Varenicline scaffold that would further enhance selectivity for a specific nAChR subtype or introduce a desired allosteric modulatory effect?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.